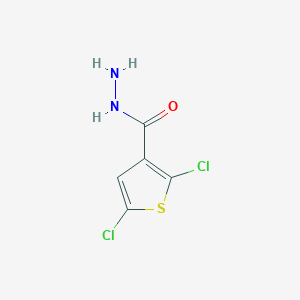![molecular formula C13H11N3O2S B1456735 4-(メチルチオ)-2-フェニル-1H-ピラゾロ[4,3-c]ピリジン-3,6(2H,5H)-ジオン CAS No. 1365962-18-0](/img/structure/B1456735.png)
4-(メチルチオ)-2-フェニル-1H-ピラゾロ[4,3-c]ピリジン-3,6(2H,5H)-ジオン
概要
説明
The compound “4-(methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione” is a complex organic molecule that contains several functional groups. It has a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure containing a pyrazole ring fused with a pyridine ring . The molecule also contains a phenyl group (a six-membered aromatic ring), a methylthio group (a sulfur atom bonded to a methyl group), and two carbonyl groups (C=O) indicative of a dione .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[4,3-c]pyridine core, the introduction of the phenyl group, and the addition of the methylthio and dione functionalities. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic pyrazolo[4,3-c]pyridine core, with the phenyl, methylthio, and dione groups attached at the 2-, 4-, and 3,6-positions, respectively . The exact spatial arrangement of these groups would depend on the specific synthetic route used and the stereochemistry of the starting materials .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The pyrazolo[4,3-c]pyridine core might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The methylthio group could potentially be oxidized to a sulfoxide or sulfone, and the dione functionality might undergo reactions typical of carbonyl compounds, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the carbonyl groups might increase its polarity compared to a simple hydrocarbon. The exact properties, such as melting point, boiling point, solubility, and stability, would need to be determined experimentally .科学的研究の応用
抗増殖活性
この化合物は、さまざまな癌細胞株に対する抗増殖活性を評価されています . 最も強力な化合物は、低マイクロモルGI 50値を示しました . 特に、4-(2,6-ジフェニル-2H-ピラゾロ[4,3-c]ピリジン-7-イル)フェノールは最も活性があり、ポリ(ADP-リボース)ポリメラーゼ1(PARP-1)の切断を誘導し、アポトーシスカスケードの開始酵素であるカスパーゼ9を活性化し、微小管結合タンパク質1-軽鎖3(LC3)の断片化を誘導し、増殖細胞核抗原(PCNA)の発現レベルを低下させました .
細胞死の誘導
この化合物は、癌細胞で細胞死を誘導することが判明しています . これは、抗増殖効果と細胞死の誘導を組み合わせた複雑な作用によって達成されます .
蛍光特性
最終化合物の蛍光特性の調査により、7-(4-メトキシフェニル)-2,6-ジフェニル-2H-ピラゾロ[4,3-c]ピリジンが最も強力なpHインジケーターであることが明らかになり、蛍光強度ベースと比率計量pHセンシングの両方が可能になりました .
合成プロセス
この化合物は、容易に入手可能な1-フェニル-3-(2-フェニルエチニル)-1H-ピラゾール-4-カルバルデヒドから、中間体4-(アジドメチル)-1-フェニル-3-(フェニルエチニル)-1H-ピラゾールのヨウ素を介した求電子環化により、7-ヨード-2,6-ジフェニル-2H-ピラゾロ[4,3-c]ピリジンを生成し、続いてさまざまなボロン酸との鈴木カップリング反応とアルキル化反応を行うことで合成できます .
G2/M期蓄積
この化合物は、細胞周期のG2/M期に細胞が有意に用量依存的に蓄積すること、および細胞周期の他の期(特にG0/G1期)の細胞が減少することを発見しました .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adequate ventilation .
将来の方向性
The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It might also be of interest to study its derivatives or analogs to gain a better understanding of the structure-activity relationships .
作用機序
Target of Action
Similar compounds have shown antiproliferative activity against cancer cell lines , suggesting potential targets could be proteins involved in cell proliferation.
Mode of Action
It has been suggested that similar compounds induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3), and reduce the expression levels of proliferating cell nuclear antigen (pcna) .
Result of Action
Similar compounds have shown antiproliferative effects and the induction of cell death .
特性
IUPAC Name |
4-methylsulfanyl-2-phenyl-1,5-dihydropyrazolo[4,3-c]pyridine-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-19-12-11-9(7-10(17)14-12)15-16(13(11)18)8-5-3-2-4-6-8/h2-7,15H,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLUEYOKDGDLRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C2C(=CC(=O)N1)NN(C2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201156648 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione, 4-(methylthio)-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365962-18-0 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione, 4-(methylthio)-2-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365962-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione, 4-(methylthio)-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201156648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B1456657.png)
![7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1456658.png)

![[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine](/img/structure/B1456662.png)

![{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1456668.png)





![But-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/structure/B1456675.png)